![molecular formula C8H13NO B14008477 2-Azabicyclo[3.3.1]nonan-3-one CAS No. 6330-42-3](/img/structure/B14008477.png)
2-Azabicyclo[3.3.1]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[331]nonan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Azabicyclo[3.3.1]nonan-3-one involves the radical C-carbonylation of methylcyclohexylamines. This process typically requires high pressure of carbon monoxide to ensure cyclization. The reaction conditions often involve the use of oxidants such as lead tetraacetate (Pb(OAc)₄) and potassium carbonate (K₂CO₃) to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like Pb(OAc)₄ and PhI(OAc)₂, and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve specific temperatures and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various lactams, imines, and nitroalkanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.3.1]nonan-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[3.3.1]nonan-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding and other non-covalent interactions, which influence the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features but different reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A sulfur-containing analog with distinct chemical properties.
Uniqueness
2-Azabicyclo[3.3.1]nonan-3-one is unique due to its specific bicyclic structure, which imparts rigidity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular architecture .
Propiedades
Número CAS |
6330-42-3 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C8H13NO/c10-8-5-6-2-1-3-7(4-6)9-8/h6-7H,1-5H2,(H,9,10) |
Clave InChI |
UJGABPVHQWRXQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



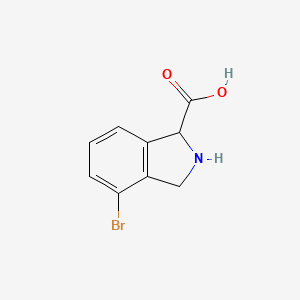
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
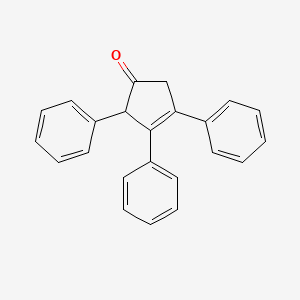
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
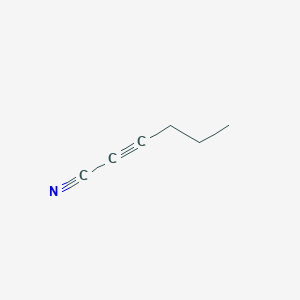
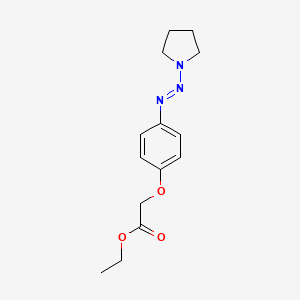
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
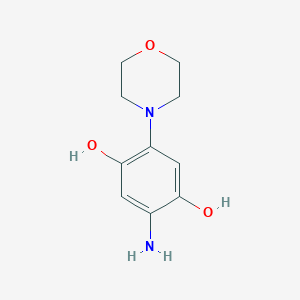
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
